molecular formula C9H8N2O3S B13719555 5-(2,4-Dimethyl-5-thiazolyl)isoxazole-3-carboxylic Acid

5-(2,4-Dimethyl-5-thiazolyl)isoxazole-3-carboxylic Acid

Katalognummer: B13719555
Molekulargewicht: 224.24 g/mol
InChI-Schlüssel: WYYSALCNANLIEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD23904709 is a chemical compound with unique properties that have garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD23904709 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of MFCD23904709 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD23904709 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions involving MFCD23904709 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.

Major Products Formed: The major products formed from the reactions of MFCD23904709 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.

Wissenschaftliche Forschungsanwendungen

MFCD23904709 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its use as a probe in biochemical assays. In medicine, MFCD23904709 is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of MFCD23904709 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in the desired outcome. The molecular targets and pathways involved vary depending on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: MFCD23904709 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar structural features or functional groups.

Uniqueness: What sets MFCD23904709 apart from other similar compounds is its unique combination of properties, which make it suitable for a wide range of applications. Its stability, reactivity, and specificity for certain molecular targets contribute to its versatility and effectiveness in various fields.

Eigenschaften

Molekularformel

C9H8N2O3S

Molekulargewicht

224.24 g/mol

IUPAC-Name

5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3S/c1-4-8(15-5(2)10-4)7-3-6(9(12)13)11-14-7/h3H,1-2H3,(H,12,13)

InChI-Schlüssel

WYYSALCNANLIEY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C)C2=CC(=NO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.